molecular formula C22H26N2O3 B2510384 4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide CAS No. 852155-26-1

4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide

Cat. No.: B2510384
CAS No.: 852155-26-1
M. Wt: 366.461
InChI Key: BHHMGVRHYGHMDJ-UHFFFAOYSA-N
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Description

4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in medicinal chemistry for their potential therapeutic properties. This compound may exhibit various biological activities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might include:

    Formation of the Benzamide Core: This step involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide core.

    Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions.

    Attachment of the Pyrrolidinyl Group: This step involves the reaction of the benzamide core with a pyrrolidinone derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide: Similar compounds might include other benzamides with different substituents.

    N-(p-tolyl)benzamide: A simpler analog without the isopropoxy and pyrrolidinyl groups.

    4-isopropoxybenzamide: Lacking the pyrrolidinyl and p-tolyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other benzamides.

Properties

IUPAC Name

N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-16(2)27-20-12-8-18(9-13-20)22(26)24(15-23-14-4-5-21(23)25)19-10-6-17(3)7-11-19/h6-13,16H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHMGVRHYGHMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CN2CCCC2=O)C(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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